molecular formula C15H14 B074087 2-Ethyl-9H-fluorene CAS No. 1207-20-1

2-Ethyl-9H-fluorene

Cat. No. B074087
CAS RN: 1207-20-1
M. Wt: 194.27 g/mol
InChI Key: IAGPYKKRRMNDCQ-UHFFFAOYSA-N
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Description

2-Ethyl-9H-fluorene is a chemical compound with the molecular formula C15H14 . Its molecular weight is 194.2717 . It is also known by other names such as 2-Ethylfluorene .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-9H-fluorene can be represented by the InChI string: InChI=1S/C15H14/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h3-9H,2,10H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Safety And Hazards

2-Ethyl-9H-fluorene may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate soil as the product is insoluble and sinks in water .

properties

IUPAC Name

2-ethyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGPYKKRRMNDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298178
Record name 2-Ethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-9H-fluorene

CAS RN

1207-20-1
Record name 9H-Fluorene, 2-ethyl-
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Record name 2-Ethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-9H-fluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DW Robertson, JH Krushinski, EE Beedle… - Journal of medicinal …, 1986 - ACS Publications
A recently discovered and structurally distinct class of antiepileptic drugs is the (arylalkyl) imidazoles. Two in-dependently discovered representatives of this class, denzimol (a-[4-(2-…
Number of citations: 77 pubs.acs.org
F Dialamehpour, F Shafiei - Journal of the Chinese Chemical …, 2020 - Wiley Online Library
Polycyclic aromatic hydrocarbons (PAHs) are a class of diverse organic compounds. Quantitative structure–property relationship (QSPR) models are used for modeling and predicting …
Number of citations: 2 onlinelibrary.wiley.com
SE Sloane, A Reyes, ZP Vang, L Li, KT Behlow… - Organic …, 2020 - ACS Publications
… Hydrocarbons such as ethylbenzene, 2-ethylnaphthalene, 2-ethyl-9H-fluorene, and 4-ethyl-1,1′-biphenyl were prepared from the reduction of their respective alkynes in good yield (4a…
Number of citations: 31 pubs.acs.org
K Zare, D d Etat, H Aghaie, D de Specialite… - Journal …, 2021 - jptc.srbiau.ac.ir
Quantitative Structure-Property Relationship (QSPR) models for modeling and predicting thermodynamic properties such as the enthalpy of vaporization at standard condition (∆ Hvap …
Number of citations: 3 jptc.srbiau.ac.ir
S Gabrielli, A Palmieri, DS Panmand, D Lanari… - Tetrahedron, 2012 - Elsevier
The reaction of ylidene malononitriles with β-nitroacrylates, in Et 3 N/MeCN, affords the one-pot synthesis of a new class of penta-substituted, densely functionalized anilines in …
Number of citations: 16 www.sciencedirect.com
C Guyon, M Baron, M Lemaire, F Popowycz, E Métay - Tetrahedron, 2014 - Elsevier
An efficient method is reported to reduce aromatic ketones selectively into arylmethylenes or alcohols with hypophosphites and Pd/C, depending on the selected conditions. This study …
Number of citations: 23 www.sciencedirect.com

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